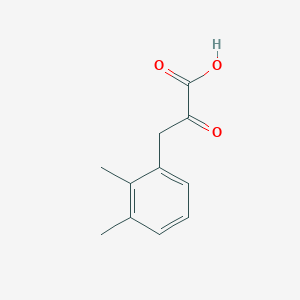
3-(2,3-Dimethylphenyl)-2-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,3-Dimethylphenyl)-2-oxopropanoic acid is an organic compound characterized by a phenyl ring substituted with two methyl groups at the 2 and 3 positions, and a 2-oxopropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with an appropriate acyl chloride, followed by hydrolysis. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically yielding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring, facilitated by the electron-donating methyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures under controlled conditions.
Major Products:
Oxidation: 2,3-Dimethylbenzoic acid or 2,3-dimethylbenzaldehyde.
Reduction: 3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-(2,3-Dimethylphenyl)-2-oxopropanoic acid finds applications in several scientific domains:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the manufacture of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 3-(2,3-Dimethylphenyl)-2-oxopropanoic acid exerts its effects involves interactions with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The presence of the 2-oxopropanoic acid moiety is crucial for its activity, as it can form hydrogen bonds and other interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
- 3-(2,4-Dimethylphenyl)-2-oxopropanoic acid
- 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid
- 3-(2,3-Dimethylphenyl)-2-hydroxypropanoic acid
Comparison: 3-(2,3-Dimethylphenyl)-2-oxopropanoic acid is unique due to the specific positioning of the methyl groups on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, and distinct biological activities.
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-(2,3-dimethylphenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C11H12O3/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
SCOPIBMUIURTPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)CC(=O)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



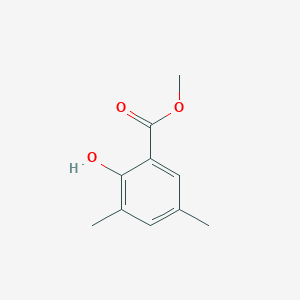
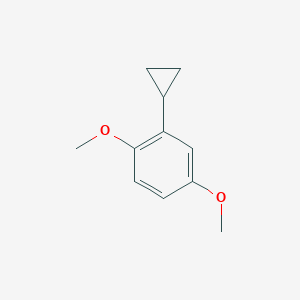


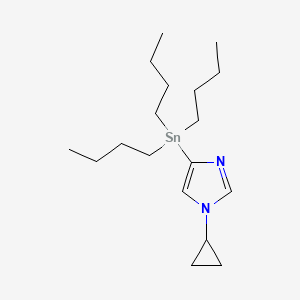
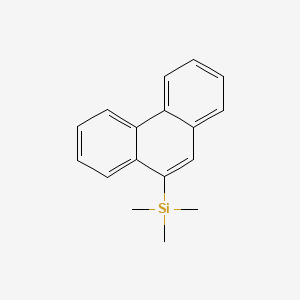
![2,4-Dichloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B15336762.png)
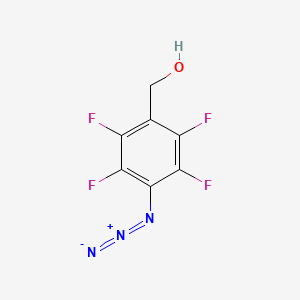
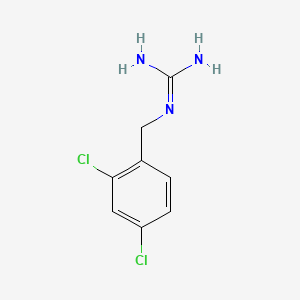

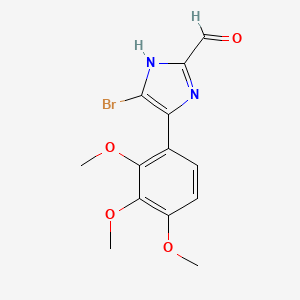

![1-Boc-3-[4-[(tert-butyldimethylsilyl)oxy]-1-oxo-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B15336802.png)
